Methyl 4-{[(3-chloro-6-fluoro-1-benzothiophen-2-yl)carbonyl]amino}benzoate
Description
Properties
IUPAC Name |
methyl 4-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO3S/c1-23-17(22)9-2-5-11(6-3-9)20-16(21)15-14(18)12-7-4-10(19)8-13(12)24-15/h2-8H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCDLPPTEKOGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(3-chloro-6-fluoro-1-benzothiophen-2-yl)carbonyl]amino}benzoate typically involves multi-step organic reactions. One common method includes the acylation of 3-chloro-6-fluoro-1-benzothiophene with 4-aminobenzoic acid, followed by esterification with methanol. The reaction conditions often require the use of catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the benzothiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce alcohol derivatives.
Scientific Research Applications
Methyl 4-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-{[(3-chloro-6-fluoro-1-benzothiophen-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of methyl 4-{[(3-chloro-6-fluoro-1-benzothiophen-2-yl)carbonyl]amino}benzoate is best understood through comparative analysis with related derivatives. Below is a detailed comparison based on substituents, core structures, and biological implications:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects: The 3-chloro-6-fluoro substitution on benzothiophene (target compound) provides a balance of electron-withdrawing effects and steric bulk, which may enhance binding to hydrophobic pockets in biological targets compared to non-fluorinated analogs (e.g., methyl 2-...thiophenecarboxylate in ). Fluorine at C-6 improves metabolic stability and bioavailability relative to compounds lacking halogens (e.g., benzothiazine derivatives in ).
Core Structure Variations: Benzothiophene vs. Ester Groups: The methyl benzoate ester enhances lipophilicity compared to ethyl or benzyl esters (e.g., ethyl 4-...benzothiazine in ), influencing membrane permeability.
Biological Implications: Compounds with chloro-fluoro substitutions (target compound, ) often exhibit improved selectivity for kinase or protease inhibition compared to mono-halogenated derivatives. The benzothiophene-carbonyl-amino linkage in the target compound may mimic natural substrates (e.g., ATP or peptide bonds), a feature less pronounced in pyrimidine-based analogs ().
Q & A
Q. Basic
- NMR Analysis : Assign peaks using - and -NMR, focusing on diagnostic signals (e.g., aromatic protons, carbonyl carbons). For complex splitting patterns, 2D experiments (COSY, HSQC) resolve ambiguities .
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Refine structures using SHELXL for high-resolution data, ensuring R-factor < 5% .
What strategies resolve discrepancies in bioactivity data across enzymatic vs. cell-based assays?
Q. Advanced
- Assay Validation : Confirm enzyme purity and activity (e.g., via SDS-PAGE and kinetic assays). For cell-based studies, ensure consistent culture conditions (e.g., passage number, serum batch).
- Solubility Checks : Use DLS or nephelometry to detect aggregation in cellular media, which may reduce apparent activity.
- Metabolic Stability : Evaluate compound stability in cell lysates using LC-MS to identify rapid degradation .
How can computational methods predict biological targets or interaction mechanisms?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with potential targets (e.g., kinases, GPCRs). Validate with MD simulations (GROMACS) to assess binding stability.
- Pharmacophore Mapping : Identify critical functional groups (e.g., benzothiophene carbonyl) using tools like LigandScout. Cross-reference with structural analogs in ChEMBL .
What structural modifications enhance solubility without compromising bioactivity?
Q. Advanced
- PEGylation : Introduce polyethylene glycol chains at the benzoate methyl group.
- Salt Formation : Convert the ester to a sodium carboxylate (increases aqueous solubility but may alter bioavailability).
- Heteroatom Substitution : Replace the fluorine atom with a hydroxyl group (synthesize via protected intermediates) .
How to address low crystallinity during X-ray diffraction analysis?
Q. Advanced
- Crystallization Screens : Use combinatorial screens (Hampton Research) with diverse solvent mixtures (e.g., dioxane/water).
- Additive Screening : Introduce co-crystallants like crown ethers or ionic liquids.
- Temperature Gradients : Vary cooling rates (0.1–5°C/day) to optimize crystal growth .
What are best practices for handling reactive intermediates during synthesis?
Q. Methodological
- Inert Atmosphere : Use Schlenk lines for air-sensitive steps (e.g., carbodiimide activation).
- Quenching Protocols : Neutralize excess EDCI with aqueous citric acid before extraction.
- Cold Workup : Maintain reactions at 0–4°C to suppress side reactions (e.g., acyloxyphosphonium intermediate decomposition) .
How to interpret complex NMR splitting patterns in aromatic regions?
Q. Analytical
- Simulation Tools : Use MestReNova or ACD/Labs to simulate and compare experimental vs. theoretical spectra.
- Decoupling Experiments : Apply -decoupled -NMR to simplify splitting from fluorine atoms.
- NOE Correlations : Identify spatial proximity of protons via NOESY to assign substituent positions .
What in vitro models are suitable for initial bioactivity screening?
Q. Bioactivity
- Enzyme Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with fluorescent ADP-Glo™ detection.
- Cell Viability : Screen against cancer lines (e.g., HeLa, MCF-7) via MTT or resazurin assays.
- Membrane Permeability : Assess via PAMPA or Caco-2 monolayers .
How to reconcile conflicting data from enzyme inhibition vs. cell-based studies?
Q. Data Analysis
- Off-Target Profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify unintended targets.
- Cellular Uptake Quantification : Measure intracellular concentrations via LC-MS/MS to correlate with activity.
- Pathway Analysis : Apply STRING or KEGG to map compensatory pathways activated in cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
